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Compound of Interest

Compound Name:

1-[(3,5-

Dimethylphenyl)sulfonyl]piperidin-

4-one

CAS No.: 1172855-49-0

Cat. No.: B1387407 Get Quote

Executive Summary
This guide provides a technical comparison of N-sulfonyl piperidone derivatives, a class of

bioactive scaffolds often designed as "curcumin mimics" or cytotoxic alkylating agents. Unlike

traditional chemotherapeutics, these compounds leverage the

-unsaturated ketone pharmacophore to target cellular thiols and specific signaling pathways
like VEGFR-2.

This document analyzes three primary structural classes:

Class A: 3,5-bis(benzylidene)-N-sulfonyl-4-piperidones (Curcumin analogs).

Class B: Dimeric N-sulfonyl piperidones.

Class C: Functionalized N-sulfonyl piperidine-3-carboxamides.

Structural Classification & Design Logic
The core philosophy behind these scaffolds is the enhancement of the piperidone ring's

lipophilicity and stability via N-sulfonylation, addressing the pharmacokinetic limitations of

natural curcumin.
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Class Core Structure Design Strategy Primary Target

Class A

Monomeric 3,5-

bis(benzylidene) core

with N-sulfonyl tail.

Michael Acceptor

Optimization: The

dienone system (

-unsaturated) acts as

a thiol trap. The

sulfonyl group

modulates lipophilicity.

Colon (HCT-116),

Breast (MCF-7),

Leukemia (HL-60).

Class B
Two piperidone units

linked via spacers.

Bivalency: Designed

to crosslink cellular

targets or increase

binding affinity

through multiple

contact points.

Drug-resistant

Leukemias.

Class C

Piperidine ring with

carboxamide and

sulfonyl groups.[1][2]

Enzyme Inhibition:

Lacks the reactive

dienone; relies on

fitting into enzymatic

pockets (e.g.,

VEGFR-2).

VEGFR-2, Bacterial

cell walls.

Comparative Anticancer Performance[3][4][5][6][7]
[8]
Cytotoxicity Data (IC Comparison)
The following table synthesizes experimental data comparing the potency of N-sulfonyl variants

against standard chemotherapeutics.

Key Insight: N-sulfonyl derivatives often exhibit higher Selectivity Indices (SI) than standard

drugs like 5-Fluorouracil (5-FU), meaning they are less toxic to healthy cells (e.g., HPLF -

Human Periodontal Ligament Fibroblasts).
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Compound
Class

Specific
Derivative

Cell Line

IC

(

M)

Reference
Standard

Relative
Potency

Class A

1-[(1S)-

camphorsulfo

nyl]-3,5-

bis(benzylide

ne)-4-

piperidone

HL-60

(Leukemia)
0.82

Curcumin

(4.5

M)

5.5x

Class A

1-

(Benzenesulf

onyl)-3,5-

bis(4-

fluorobenzylid

ene)-4-

piperidone

HSC-2 (Oral

Ca)
1.2

Melphalan

(58

M)

48x

Class B

Dimeric

spacer-linked

analog

(Compound

3b)

HCT-116

(Colon)
0.45

5-FU (2.8

M)
6.2x

Class C

N-

sulfonylpiperi

dine-3-

carboxamide

(Compound

8)

MCF-7

(Breast)
4.43

Doxorubicin

(8.19

M)

1.8x

Mechanism of Action: The "Thiol Switch"
The bioactivity of Class A and B is driven by the capacity of the

-unsaturated ketone to alkylate cellular thiols (e.g., Glutathione, Cysteine residues on
enzymes) via Michael addition.
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Experimental Evidence:

Thiol Depletion: Incubation of Class A compounds with cysteamine results in rapid adduct

formation, verifiable via HPLC-MS.

Pathway: This alkylation triggers Reactive Oxygen Species (ROS) generation

Mitochondrial depolarization

Caspase-3/7 activation.

Pathway Visualization
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Figure 1: The cytotoxic cascade triggered by N-sulfonyl piperidone Michael acceptors.

Comparative Antimicrobial Bioactivity[1][2][10][11]
[12]
While Class A dominates anticancer research, Class C (Carboxamides) and specific

sulfonylated Class A derivatives show superior antimicrobial profiles, particularly against fungal

strains.

Structure-Activity Relationship (SAR) for Microbes
Electron-Withdrawing Groups (EWG): Placing EWGs (e.g., -Cl, -NO

) on the N-sulfonyl aryl ring significantly enhances antibacterial activity.

Hydrophobicity: Longer alkyl chains on the sulfonyl group (e.g., camphorsulfonyl) improve

membrane permeability, crucial for antifungal activity against Aspergillus niger.
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Performance Data (Zone of Inhibition @ 100

g/mL):

Compound 5e (3,5-dichloro-2-hydroxyphenyl sulfonyl derivative):

A. niger:22 mm (Comparable to Fluconazole).

S. aureus:[3][4]18 mm.

Unsubstituted Benzenesulfonyl derivative:

A. niger:12 mm (Inactive/Weak).

Critical SAR Analysis
To optimize these scaffolds, researchers must balance lipophilicity (for cell entry) with reactivity

(for target engagement).
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Structural
Component

Modification Biological Effect Recommendation

N-Sulfonyl Group Aryl vs. Alkyl

Aryl sulfonyls

generally increase

stability and

-stacking potential.

Alkyl/Camphor groups

enhance solubility.

Use Camphorsulfonyl

for improved

bioavailability;

Benzenesulfonyl for

solid tumors.

C3/C5 Benzylidene Ortho-Substitution

Substituents at the

ortho position of the

benzylidene rings

force a non-planar

conformation (twist

angle), enhancing

interaction with

binding pockets.

Ortho-F or Ortho-NO

yields highest

cytotoxicity.

Piperidone Nitrogen
Sulfonamide vs.

Amide

Sulfonamides (

) are more lipophilic

and metabolically

stable than

carboxamides (

).

Prefer Sulfonamides

for in vivo stability.

Experimental Protocols
Protocol: Synthesis of N-Sulfonyl-3,5-
bis(benzylidene)-4-piperidones
This protocol utilizes a Claisen-Schmidt condensation followed by N-sulfonylation.

Reagents: 4-Piperidone hydrochloride, Aryl aldehyde, Sulfonyl chloride, Triethylamine (Et

N), Glacial acetic acid.
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Step 1 (Condensation): Dissolve 4-piperidone HCl (10 mmol) and substituted benzaldehyde

(20 mmol) in glacial acetic acid (20 mL). Saturate with dry HCl gas. Stir at 25°C for 24h.

Checkpoint: A yellow precipitate indicates formation of the 3,5-bis(benzylidene)

intermediate. Filter and recrystallize from ethanol.

Step 2 (N-Sulfonylation): Dissolve the intermediate (1 mmol) in anhydrous CH

Cl

(15 mL). Add Et

N (2 mmol).[5]

Step 3: Dropwise add the specific Sulfonyl Chloride (1.2 mmol) at 0°C.

Step 4: Reflux for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Purification: Wash with NaHCO

, dry over MgSO

, and recrystallize from ethanol/chloroform.

Protocol: Self-Validating MTT Cytotoxicity Assay
Designed to minimize false positives from chemical reduction of MTT by the compound itself.

Seeding: Plate cancer cells (e.g., HCT-116) at

cells/well in 96-well plates. Incubate 24h.

Treatment: Add test compounds (0.1 – 100

M) dissolved in DMSO (Final DMSO < 0.1%).

Blank Control (Critical): Include wells with medium + compound (no cells).

Reasoning:
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-unsaturated ketones can sometimes directly reduce tetrazolium salts. If these wells turn
purple, the assay is invalid; switch to SRB or ATP assay.

Incubation: 48 hours at 37°C, 5% CO

.

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure OD at 570

nm.

Calculation:

.[5]

Synthesis Workflow
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Figure 2: Step-wise synthesis pathway for Class A derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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